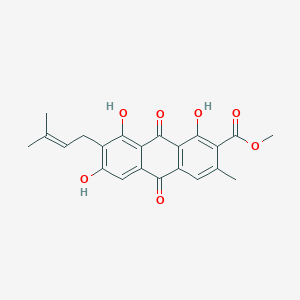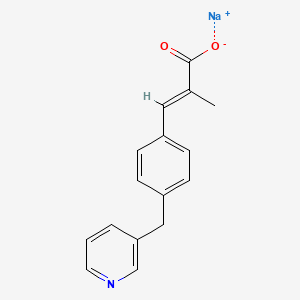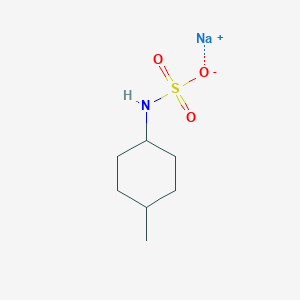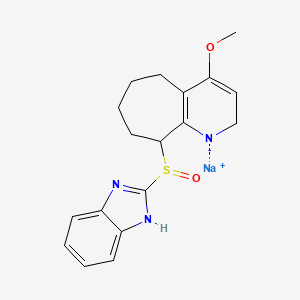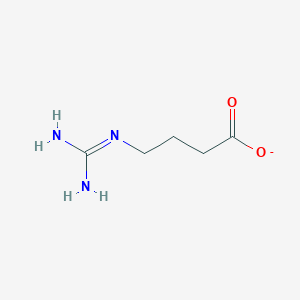
4-Carbamimidamidobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-guanidinobutanoate is a monocarboxylic acid anion that is the conjugate base of 4-guanidinobutanoic acid. It has a role as a fungal metabolite. It is a conjugate base of a 4-guanidinobutanoic acid.
Applications De Recherche Scientifique
Biodegradable Polymers
4-Carbamimidamidobutanoate and its derivatives are utilized in the synthesis of environmentally benign copolymers, such as degradable polycarbonates derived from dihydroxybutyric acid. These copolymers are produced via alternating copolymerization with carbon dioxide and exhibit potential as biocompatible polymers, with applications ranging from medical devices to drug delivery systems. Specifically, poly(3,4-dihydroxybutyric acid carbonate) and related derivatives have been investigated for their utility as carriers for platinum drug delivery (Tsai, Wang, & Darensbourg, 2016).
Inhibition of Fatty Acid Oxidation
In studies related to fatty acid oxidation in heart mitochondria, compounds such as 4-pentenoate, structurally related to this compound, have been used to investigate the rate-determining steps of fatty acid metabolism. These studies contribute to understanding the biochemical pathways and potential therapeutic targets for metabolic disorders (Fong & Schulz, 1978).
Biosynthesis of Chiral Intermediates
This compound derivatives have been utilized in the biosynthesis of chiral intermediates like (S)-4-chloro-3-hydroxybutanoate, which is crucial for synthesizing statins, a class of cholesterol-lowering drugs. This process often involves the use of biocatalysis methods, offering advantages such as high yield and enantioselectivity, which are important for pharmaceutical applications (Liu et al., 2015).
Tissue Engineering Materials
Polyhydroxyalkanoates (PHAs), which can be synthesized using derivatives of this compound, are explored as biomaterials for tissue engineering. These polyesters are biodegradable and thermoprocessable, making them suitable for a range of medical devices and tissue engineering applications, including sutures, repair devices, cardiovascular patches, and bone marrow scaffolds (Chen & Wu, 2005).
Synthesis of GABA Analogues
Compounds structurally related to this compound have been synthesized as analogues of GABA (γ-aminobutyric acid), an inhibitory neurotransmitter. These analogues have applications in neurological research, aiding in the understanding of neurotransmitter function and the development of potential therapeutic agents for neurological disorders (Duke et al., 2004).
Propriétés
Formule moléculaire |
C5H10N3O2- |
|---|---|
Poids moléculaire |
144.15 g/mol |
Nom IUPAC |
4-(diaminomethylideneamino)butanoate |
InChI |
InChI=1S/C5H11N3O2/c6-5(7)8-3-1-2-4(9)10/h1-3H2,(H,9,10)(H4,6,7,8)/p-1 |
Clé InChI |
TUHVEAJXIMEOSA-UHFFFAOYSA-M |
SMILES canonique |
C(CC(=O)[O-])CN=C(N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1261992.png)
![N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1261994.png)
![(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1261995.png)


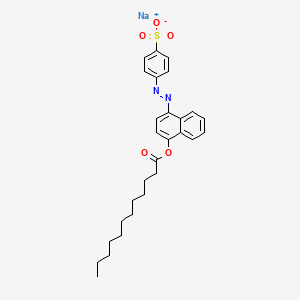

![Sodium;[6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-methylphenyl)pyrimidin-4-yl]-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]sulfonylazanide](/img/structure/B1262007.png)
